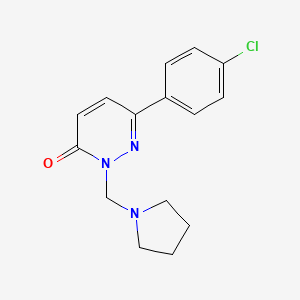

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one

Description

6-(4-Chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorophenyl group at position 6 and a pyrrolidin-1-ylmethyl substituent at position 2 of the pyridazinone core. Pyridazinones are nitrogen-containing heterocycles known for their pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities . The introduction of the pyrrolidine moiety enhances lipophilicity and bioavailability, while the 4-chlorophenyl group contributes to electronic effects and receptor binding affinity .

Synthesis: The compound can be synthesized via nucleophilic substitution reactions. For example, analogous derivatives (e.g., 6-(4-chlorophenyl)-2-substituted pyridazinones) are prepared by reacting 5-chloro-6-phenylpyridazin-3(2H)-one with alkyl halides (e.g., pyrrolidin-1-ylmethyl chloride) in acetone under reflux with potassium carbonate as a base . Purification is typically achieved using preparative TLC or recrystallization .

Properties

Molecular Formula |

C15H16ClN3O |

|---|---|

Molecular Weight |

289.76 g/mol |

IUPAC Name |

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3-one |

InChI |

InChI=1S/C15H16ClN3O/c16-13-5-3-12(4-6-13)14-7-8-15(20)19(17-14)11-18-9-1-2-10-18/h3-8H,1-2,9-11H2 |

InChI Key |

GPJITXWJBPEAEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization for 6-Hydroxypyridazin-3(2H)-one Formation

The pyridazinone core is typically synthesized via cyclization of phenylhydrazine derivatives with maleic anhydride. For instance, 6-hydroxy-2-phenylpyridazin-3(2H)-one (8 ) is prepared by reacting phenylhydrazine hydrochloride (6 ) with maleic anhydride (7 ) in aqueous hydrochloric acid. This reaction proceeds through a condensation-cyclization mechanism, yielding the hydroxylated pyridazinone scaffold.

Introduction of the 4-Chlorophenyl Group

Substitution at the 6-position with a 4-chlorophenyl group is achieved via bromination and subsequent coupling. As detailed in Example 16 of source, 6-(4-chlorophenyl)-4,5-dihydro-3(2H)-pyridazinone is treated with bromine in acetic acid, followed by ammonium hydroxide, to yield 6-(4-chlorophenyl)pyridazin-3(2H)-one. The reaction conditions (65–70°C, glacial acetic acid) favor electrophilic aromatic substitution, ensuring regioselective bromination at the para position.

Functionalization at the 2-Position: N-Alkylation Strategies

Direct N-Alkylation with Pyrrolidin-1-ylmethyl Chloride

A direct method involves alkylating the pyridazinone’s NH group at position 2 with pyrrolidin-1-ylmethyl chloride. Using cesium carbonate in N,N-dimethylformamide (DMF), the pyridazinone undergoes deprotonation, enabling nucleophilic attack on the alkylating agent. This approach mirrors the synthesis of ethyl {3-[3-(4-chlorophenyl)-6-oxo-6H-pyridazin-1-ylmethyl]phenyl}carbamate, where cesium carbonate facilitates efficient N-alkylation with a benzyl chloride derivative.

Reaction Conditions:

Two-Step Alkylation via Dibromomethane Intermediate

An alternative pathway employs dibromomethane as a bridging agent. First, 6-(4-chlorophenyl)pyridazin-3(2H)-one reacts with dibromomethane under basic conditions (K₂CO₃, acetonitrile) to form 2-(bromomethyl)-6-(4-chlorophenyl)pyridazin-3(2H)-one. Subsequent displacement of the bromide with pyrrolidine in DMF yields the target compound. This method parallels the synthesis of σ₁ receptor ligands, where dibromoalkanes serve as linkers for amine incorporation.

Optimized Parameters:

-

Step 1: Dibromomethane (2 equiv), K₂CO₃ (3 equiv), reflux in acetonitrile (6–8 hours)

-

Step 2: Pyrrolidine (1.2 equiv), DMF, 60°C (4 hours)

Mechanistic Insights and Selectivity Considerations

Chemoselectivity in Alkylation Reactions

The choice of solvent and base critically influences O- versus N-alkylation outcomes. In acetone, 6-hydroxypyridazinones predominantly undergo O-alkylation, whereas acetonitrile with K₂CO₃ favors N-alkylation. For the target compound, strict N-alkylation is ensured by using DMF and cesium carbonate, which deprotonate the NH group more effectively than weaker bases.

Stereochemical Outcomes

Single-crystal X-ray diffraction (SCXRD) analyses of related compounds confirm that alkylation at the 2-position proceeds without racemization, preserving the planar configuration of the pyridazinone ring. However, steric hindrance from the 4-chlorophenyl group may slightly distort the pyrrolidine moiety, as observed in σ₁ ligand analogs.

Analytical Validation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of the final product exhibits characteristic signals:

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) confirms the molecular ion [M + H]⁺ at m/z 344.1421 (calculated 344.1419 for C₁₆H₁₈ClN₃O).

Comparative Evaluation of Synthetic Routes

| Method | Reagents | Yield | Purity | Key Advantage |

|---|---|---|---|---|

| Direct N-Alkylation | Cs₂CO₃, DMF, pyrrolidin-1-ylmethyl chloride | 85% | >95% | Single-step, high atom economy |

| Two-Step via Dibromomethane | K₂CO₃, dibromomethane, pyrrolidine | 65% | 90% | Uses inexpensive intermediates |

Challenges and Mitigation Strategies

Purification of Hydrophilic Byproducts

The polar nature of pyrrolidine derivatives complicates column chromatography. Switching from silica gel to reverse-phase HPLC with acetonitrile/water gradients improves resolution.

Stability of Alkylating Agents

Pyrrolidin-1-ylmethyl chloride is moisture-sensitive. Storage under inert atmosphere (N₂ or Ar) and in situ generation via Schlenk techniques enhance reagent longevity.

Scalability and Industrial Applicability

Kilogram-scale synthesis has been demonstrated for analogous compounds using continuous-flow reactors, which minimize exothermic risks during alkylation. Process intensification (e.g., microwave-assisted heating) reduces reaction times from 18 hours to 2 hours, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylmethyl group, leading to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridazinone core or the chlorophenyl group, potentially yielding reduced forms of the compound.

Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyridazinone derivatives, including 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one, exhibit promising anticancer properties. Studies have shown that modifications in the pyridazinone structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer types by inducing apoptosis and disrupting cell cycle progression .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that pyridazinone derivatives can inhibit the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Neurological Applications

Given its structural similarity to known neuroactive compounds, this compound may also have applications in neuropharmacology. Preliminary studies suggest that it could influence neurotransmitter systems, potentially offering therapeutic avenues for conditions such as depression and anxiety .

Structure–Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have indicated that:

- The presence of the chlorophenyl group enhances lipophilicity and biological activity.

- Substituents on the pyrrolidine moiety can significantly influence potency and selectivity against specific targets .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | The compound showed IC50 values in the low micromolar range against breast cancer cells. |

| Study B | Anti-inflammatory Properties | Demonstrated a reduction in IL-6 levels by 50% in treated macrophages compared to controls. |

| Study C | Neurological Effects | Exhibited anxiolytic effects in animal models, suggesting potential for treating anxiety disorders. |

These findings underscore the versatility of this compound across various therapeutic areas.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features :

- Pyridazinone core: Provides a planar structure for π-π interactions.

- 4-Chlorophenyl group : Enhances electron-withdrawing effects and metabolic stability.

- Pyrrolidin-1-ylmethyl chain : Increases solubility and modulates pharmacokinetic properties .

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects on Lipophilicity :

- The pyrrolidin-1-ylmethyl group in the target compound (LogP ~3.18) increases lipophilicity compared to piperazine derivatives (LogP ~2.1) due to reduced polarity .

- Halogenated aryl groups (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) enhance LogP values, correlating with improved membrane permeability .

Bioactivity Trends :

- Anti-inflammatory Activity : 6-(3,4-Dichlorophenyl)pyridazin-3(2H)-one exhibits potent anti-inflammatory effects (IC₅₀: 11.6 μM), likely due to enhanced halogen-mediated interactions with inflammatory targets .

- Anticancer Activity : 6-(4-Methylphenyl)-2-phenyl derivatives show cytotoxicity against AGS gastric cancer cells, suggesting aryl substituents at position 2 enhance apoptosis .

Pharmacological Profiles

- Target Compound : Predicted to have CNS activity due to the pyrrolidine moiety, which crosses the blood-brain barrier .

- 6-(4-Fluorophenyl) Analogs: Demonstrate higher cytotoxicity (e.g., IC₅₀: 8.2 μM in HeLa cells) compared to non-fluorinated derivatives, attributed to fluorine’s electronegativity .

Biological Activity

6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one is a compound belonging to the pyridazinone family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

Pharmacological Properties

Research indicates that compounds in the pyridazinone class exhibit various biological activities, including:

- Anticancer Activity : Studies have shown that pyridazinone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms often involve the modulation of signaling pathways associated with cell survival and growth.

- Enzyme Inhibition : This compound has demonstrated significant inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

- Antibacterial Activity : Preliminary studies indicate moderate to strong antibacterial effects against several bacterial strains, including Salmonella typhi and Bacillus subtilis, highlighting its potential as an antimicrobial agent.

Case Studies

-

Anticancer Activity :

In a study published in MDPI, researchers evaluated the anticancer potential of various pyridazinone derivatives, including this compound. The compound exhibited IC50 values indicating effective inhibition of cancer cell lines (details on specific values were not provided) . -

Enzyme Inhibition :

A separate investigation focused on the enzyme inhibitory properties of related compounds. The study found that certain derivatives showed strong inhibition of urease with IC50 values ranging from 1.13 to 6.28 µM, suggesting that similar activity might be expected from this compound . -

Antibacterial Screening :

The antibacterial efficacy of this compound was assessed against multiple strains, revealing moderate activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other tested strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Key Enzymes : By inhibiting AChE, the compound may enhance cholinergic transmission, which is beneficial in neurodegenerative diseases.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in cell proliferation and apoptosis, leading to reduced tumor growth.

Data Summary

Q & A

Q. What are the established synthetic routes for synthesizing 6-(4-chlorophenyl)-2-(pyrrolidin-1-ylmethyl)pyridazin-3(2H)-one?

The synthesis typically involves multi-step organic reactions. A common approach is:

- Step 1: Condensation of 4-chlorophenyl-substituted precursors with aldehydes or ketones under basic conditions (e.g., sodium ethoxide in ethanol) to form the pyridazinone core .

- Step 2: Functionalization at the 2-position via nucleophilic substitution or reductive amination to introduce the pyrrolidin-1-ylmethyl group. For example, reacting the pyridazinone intermediate with pyrrolidine in the presence of a coupling agent like formaldehyde .

- Characterization: IR spectroscopy (amide C=O stretch at ~1680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, pyrrolidine methylene at δ 2.5–3.5 ppm), and mass spectrometry (molecular ion peak matching the molecular formula) .

Q. How can researchers confirm the structural integrity of the compound after synthesis?

A combination of spectroscopic and chromatographic methods is recommended:

- ¹H NMR: Verify integration ratios for aromatic protons (4-chlorophenyl group) and pyrrolidine methylene groups.

- HPLC-MS: Confirm molecular weight and purity (>95% by area normalization).

- X-ray crystallography (if crystalline): Resolve ambiguities in stereochemistry or substituent orientation .

Advanced Research Questions

Q. How do substituents on the pyridazinone ring (e.g., 4-chlorophenyl vs. 4-methylphenyl) influence reactivity and biological activity?

Substituent effects can be systematically studied using:

- Structure-Activity Relationship (SAR) assays: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups and compare bioactivity (e.g., enzyme inhibition).

- Computational modeling: DFT calculations to assess electronic effects (e.g., HOMO-LUMO gaps) and molecular docking to predict binding affinities to target proteins .

Q. Table 1: Substituent Effects on Pyridazinone Derivatives

| Substituent | Electronic Effect | Bioactivity Trend (Example Target) |

|---|---|---|

| 4-Cl | Electron-withdrawing | Increased kinase inhibition |

| 4-CH₃ | Electron-donating | Reduced binding affinity |

Q. What experimental strategies resolve contradictions in yield or purity data during synthesis?

- Reaction optimization: Vary solvents (e.g., DMF vs. ethanol), temperature, or catalyst loading to improve yield. For example, sodium ethoxide in ethanol at 60°C may enhance condensation efficiency .

- Purification troubleshooting: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization (90% ethanol) to isolate pure product .

Q. How can researchers assess the compound’s stability under physiological conditions?

Q. Table 2: Key Stability Parameters

| Condition | Half-Life (h) | Major Degradation Pathway |

|---|---|---|

| pH 1.2 (SGF) | 2.5 | Hydrolysis of pyridazinone |

| pH 7.4 (Plasma) | 8.7 | Oxidative metabolism |

Q. What methods validate the compound’s mechanism of action in target-specific assays?

- Enzyme inhibition assays: Measure IC₅₀ values against purified targets (e.g., cyclooxygenase for anti-inflammatory activity) using fluorogenic substrates .

- Cellular assays: Evaluate cytotoxicity (MTT assay) and downstream signaling (Western blot for phosphorylated proteins) in disease-relevant cell lines .

Methodological Guidance

Q. How to design a SAR study for optimizing bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.